3,4-Dibromoquinoline is a halogenated heterocyclic organic compound. It belongs to the quinoline family, characterized by a double-ring structure with one nitrogen atom. This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in various fields. [, ]
3,4-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic compound that has significant applications in pharmaceuticals and organic synthesis. The compound features two bromine atoms substituted at the 3 and 4 positions of the quinoline ring. This modification enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
3,4-Dibromoquinoline can be synthesized from commercially available quinoline derivatives or can be isolated from natural sources, although its synthetic routes are more common due to the specific substitutions required for its applications. The compound is often utilized in various chemical reactions, including cross-coupling reactions and as a precursor for further functionalization.
3,4-Dibromoquinoline belongs to the class of organic compounds known as dibromoquinolines. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure. Moreover, it is recognized for its potential biological activities, including antitumor and antimicrobial properties.
The synthesis of 3,4-dibromoquinoline typically involves bromination reactions of quinoline or related compounds. One effective method is through electrophilic aromatic substitution, where bromine is introduced into the quinoline framework using brominating agents such as N-bromosuccinimide or molecular bromine.
A common synthetic route involves:
For instance, studies have shown that employing N-bromosuccinimide in a solvent like acetonitrile facilitates selective bromination at the desired positions with good yields .
The molecular formula of 3,4-dibromoquinoline is C9H6Br2N. Its structure consists of a quinoline ring with two bromine atoms located at the 3 and 4 positions relative to the nitrogen atom in the ring.
3,4-Dibromoquinoline participates in various chemical reactions due to its reactive bromine substituents. Notable reactions include:
For example, in a palladium-catalyzed Suzuki coupling reaction, 3,4-dibromoquinoline can react with phenylboronic acid to form biphenyl derivatives . This reaction typically requires a base and an inert atmosphere to prevent oxidation.
The mechanism by which 3,4-dibromoquinoline exerts its biological effects is not fully elucidated but involves interactions with cellular targets such as enzymes and receptors. The presence of bromine atoms enhances lipophilicity and may influence binding affinity to biological macromolecules.
Research indicates that derivatives of dibromoquinoline show promising activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural elucidation .
3,4-Dibromoquinoline has several applications in scientific research:
3,4-Dibromoquinoline (CAS # 41320-96-1) is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol. Its structure consists of a quinoline core—a bicyclic system fusing a benzene ring with a pyridine ring—substituted by bromine atoms at the 3- and 4-positions. Key physicochemical properties include:
C1=CC=CC2=NC=C(C(=C12)Br)Br
, and the InChIKey is LLLPNGRKHYDSQJ-UHFFFAOYSA-N
[1] [4]. X-ray crystallography studies confirm that the bromine atoms introduce steric bulk and electronic effects, making the 4-position more electrophilic than the 3-position. This differential reactivity facilitates regioselective functionalization, crucial for synthetic applications [9]. Table 1: Fundamental Properties of 3,4-Dibromoquinoline
Property | Value |
---|---|
CAS Registry Number | 41320-96-1 |
Molecular Formula | C₉H₅Br₂N |
Molecular Weight | 286.95 g/mol |
Density | 1.924 g/cm³ (calculated) |
Boiling Point | 335.7°C at 760 mmHg (calculated) |
SMILES | C1=CC=CC2=NC=C(C(=C12)Br)Br |
Topological Polar Surface Area | 12.9 Ų |
Quinoline chemistry originated in the 19th century with the isolation of quinoline from coal tar (1834) and the development of classical syntheses like the Skraup reaction (1880). Early studies focused on monohaloquinolines, but advances in electrophilic aromatic substitution and directed ortho-metalation in the 1980s–1990s enabled efficient synthesis of dihalogenated quinolines. 3,4-Dibromoquinoline emerged as a key intermediate due to:
3,4-Dibromoquinoline derivatives exhibit notable bioactivities, particularly as antifungal agents. Compound 4b (a derivative) demonstrates:
Table 2: Antifungal Activity of 3,4-Dibromoquinoline Derivative (4b)
Pathogen | MIC (μg/mL) | Comparison to Fluconazole |
---|---|---|
Candida albicans (resistant) | 0.5–1 | Superior (Fluconazole MIC >64) |
Candida glabrata | 0.5 | Superior |
Candida krusei | 0.5 | Superior (Fluconazole MIC >64) |
Cryptococcus neoformans | 0.5 | Not reported |
Aspergillus fumigatus | 1 | Not reported |
Synthesis primarily leverages halogenation of quinoline precursors:
Table 3: Synthetic Methods for 3,4-Dibromoquinoline Derivatives
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Classical Bromination | Br₂, AcOH, 80°C | 40–60% | Simple setup |
Directed Ortho-Lithiation | LDA, -78°C; then Br₂ | 70–85% | High regioselectivity |
One-Pot Double Coupling | Pd(PPh₃)₄, Arylboronic acids | 50–75% | Diversification capability |
Derivatives of pharmacological interest include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4